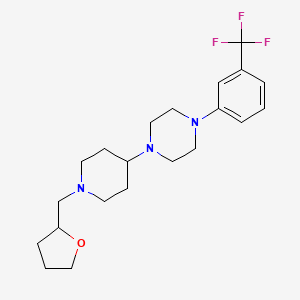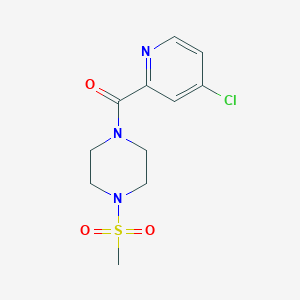
(4-Chloropyridin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted at the 2-position with a chlorine atom and at the 4-position with a methanone group. This methanone group is likely further substituted with a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), which is itself substituted at the 1-position with a methylsulfonyl group .
科学的研究の応用
Molecular Interaction Studies
This compound has been studied for its molecular interactions, particularly as an antagonist for specific receptors. For example, its interaction with the CB1 cannabinoid receptor has been explored, providing insights into its conformational dynamics and binding mechanisms, which are crucial for understanding its pharmacological properties and designing receptor-targeted drugs (Shim et al., 2002).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of related pyridine derivatives. These studies are vital for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The synthesis and evaluation of these compounds contribute to the broader field of medicinal chemistry and infectious disease treatment (Patel et al., 2011).
Corrosion Inhibition
Another application is in the field of materials science, where derivatives of this compound have been used as corrosion inhibitors for metals in acidic mediums. This research is significant for industries that require materials with high resistance to corrosion, thereby extending the lifespan of metal components and structures (Singaravelu & Bhadusha, 2022).
Synthesis and Structural Analysis
The compound's structure and synthesis pathways have been explored, contributing to the field of synthetic chemistry. Understanding its synthesis can lead to the development of novel compounds with specific desired properties for various applications, ranging from pharmaceuticals to materials science (Girish et al., 2008).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been identified as inhibitors of monoacylglycerol lipase (magl), a key enzyme involved in lipid metabolism . This suggests that (4-Chloropyridin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone might interact with its targets in a similar manner, potentially inhibiting their activity and leading to changes in cellular processes.
Biochemical Pathways
Given the potential inhibition of magl, it’s plausible that this compound could affect lipid metabolism pathways . The downstream effects of such interactions could include alterations in cell signaling and other cellular processes.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might have similar effects, depending on its specific targets and mode of action.
特性
IUPAC Name |
(4-chloropyridin-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c1-19(17,18)15-6-4-14(5-7-15)11(16)10-8-9(12)2-3-13-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXQLESHSKOEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

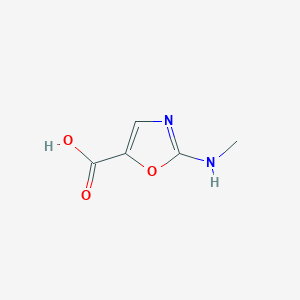

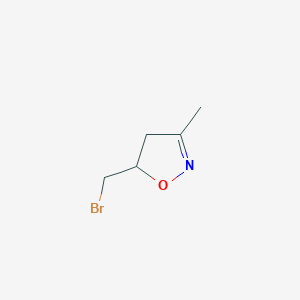

![Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2581141.png)
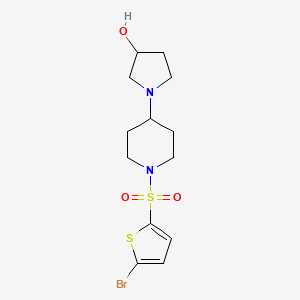

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)

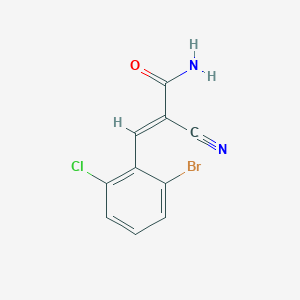
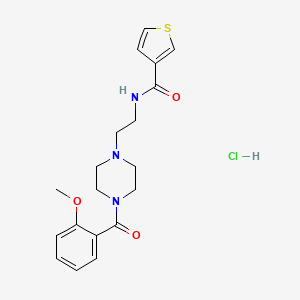
![9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581156.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate](/img/structure/B2581158.png)
